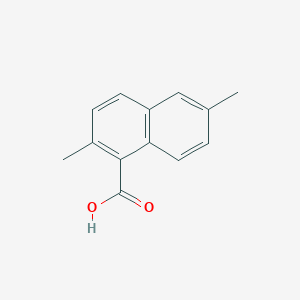

2,6-二甲基萘-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

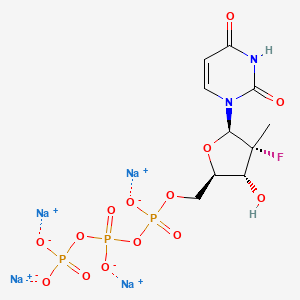

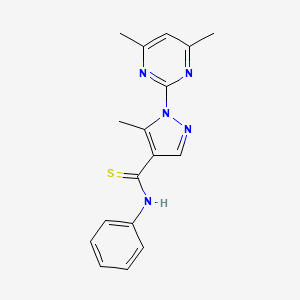

2,6-Dimethylnaphthalene-1-carboxylic acid is a chemical compound that is derived from naphthalene, a bicyclic aromatic hydrocarbon. The compound features two methyl groups attached to the naphthalene ring at the 2 and 6 positions, with a carboxylic acid group at the 1 position. This structure makes it a potential intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA) has been investigated using Co/Mn/Br catalysts in acetic acid solvent, which could be a related process for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid . Additionally, a synthesis route for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation and subsequent reactions that could be adapted for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylnaphthalene (DMN) has been determined using X-ray powder diffraction and computational chemistry techniques. DMN crystallizes in the orthorhombic space group with a herringbone stacking pattern, which could provide insights into the molecular structure of 2,6-dimethylnaphthalene-1-carboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving 2,6-dimethylnaphthalene and its derivatives are complex and can involve various pathways. The oxidation of 2,6-DMN to 2,6-NDA, for example, follows a complex free-radical mechanism, which could be relevant for understanding the reactivity of 2,6-dimethylnaphthalene-1-carboxylic acid . Moreover, the palladium-catalyzed aerobic bimolecular carbocyclization of enediynes to 2,6-diacylnaphthalenes presents a method for constructing functionalized naphthalenes, which might be applicable to the compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,6-dimethylnaphthalene-1-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal structure of 2,6-naphthalenedicarboxylic acid (NDA) and its dimethyl ester (NDC) have been solved, revealing details about their packing and hydrogen bonding patterns . These findings can help infer the potential physical properties of 2,6-dimethylnaphthalene-1-carboxylic acid, such as solubility, melting point, and crystalline structure.

科学研究应用

合成技术进展

2,6-二甲基萘主要用于生产2,6-萘二甲酸(2,6-NDA)。2,6-二甲基萘的氧化是生产2,6-NDA(高性能塑料和聚合物的关键组分)的一种竞争方法。该方法因其以成本效益的方式利用萘和烷基萘资源的潜力而受到研究(崔凤喜,2013)。

甲基化中的催化性能

研究探索了金属负载的贝塔沸石催化剂对2-甲基萘的甲基化反应,旨在更有效地合成2,6-二甲基萘。研究表明,提高贝塔沸石催化剂的活性和选择性的可能性,从而有可能降低2,6-二甲基萘生产的复杂性和成本(Fatih Güleç, Farooq Sher, & A. Karaduman, 2018)。

萘甲基化的动力学研究

另一项研究调查了Fe/ZSM-5沸石催化剂上萘甲基化的动力学和机理,提供了对2,6-二甲基萘生产效率和选择性的见解。这项研究对提高合成过程的转化率和选择性方面具有影响(Fatih Güleç 等,2017)。

异构化和热力学方面

一项关于1,5-二甲基萘异构化为2,6-二甲基萘的研究表明,该过程受热力学平衡和动力学控制的影响。这项研究为优化2,6-二甲基萘的生产和了解其热力学性质提供了重要数据(纳塔孔·克莱库尔、P.朗松维吉特和S.库尔普拉蒂潘亚,2005)。

商业生产和应用

对2,6-二甲基萘及其相关化合物的商业化和开发进行了综述,包括其作为聚萘二甲酸乙二醇酯(PEN)前体的作用。这包括对替代化学路线和中间体的物理性质的讨论,突出了其在生产高性能聚合物中的重要性(L. D. Lillwitz, 2001)。

萃取结晶

还对用于从其异构体中分离2,6-二甲基萘的萃取结晶工艺进行了研究。本研究提供了优化分离工艺的见解,这对于有效生产纯2,6-二甲基萘至关重要(I. A. Putrawan & T. Soerawidjaja, 2004)。

属性

IUPAC Name |

2,6-dimethylnaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEATXLWFWACOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylnaphthalene-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)